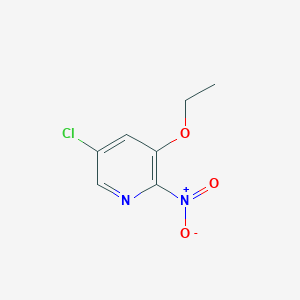
5-chloro-3-ethoxy-2-nitroPyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-ethoxy-2-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-ethoxy-2-nitropyridine typically involves the nitration of 5-chloro-2-ethoxypyridine. One common method includes the reaction of 5-chloro-2-ethoxypyridine with nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-ethoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the nitro group.
Reduction: The major product is 5-chloro-3-ethoxy-2-aminopyridine.
Oxidation: The major product is 5-chloro-3-carboxy-2-nitropyridine.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-ethoxy-2-nitropyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 5-chloro-3-ethoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-ethoxy-3-nitropyridine: Similar in structure but differs in the position of the nitro group.
3-Chloro-2-nitropyridine: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Chloro-3-methyl-5-nitropyridine: Contains a methyl group instead of an ethoxy group, affecting its reactivity
Uniqueness
5-Chloro-3-ethoxy-2-nitropyridine is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields. Its ethoxy group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H7ClN2O3 |
|---|---|
Molekulargewicht |
202.59 g/mol |
IUPAC-Name |
5-chloro-3-ethoxy-2-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(8)4-9-7(6)10(11)12/h3-4H,2H2,1H3 |
InChI-Schlüssel |
JUZIIFZZDHHMOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=CC(=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


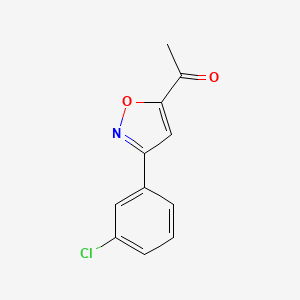

![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)

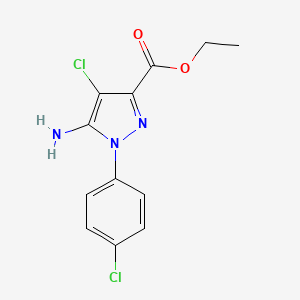


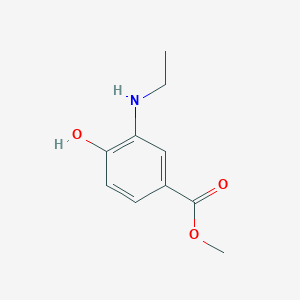

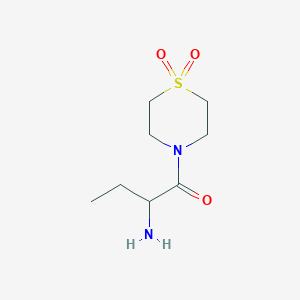


![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)
